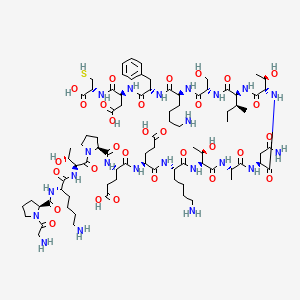
Protein Kinase C (beta) Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein Kinase C beta peptide is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes. These enzymes play a crucial role in signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis. Protein Kinase C beta peptide is particularly significant due to its involvement in various physiological and pathological processes, including cancer, cardiovascular diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C beta peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Protein Kinase C beta peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Protein Kinase C beta peptide undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of the peptide .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs in the presence of divalent cations like magnesium or calcium.
Oxidation: Reactive oxygen species (ROS) can oxidize cysteine residues within the peptide, affecting its function.
Major Products Formed:
Phosphorylated Protein Kinase C beta peptide: This form is often more active and can interact with various downstream targets.
Oxidized Protein Kinase C beta peptide: Oxidation can lead to conformational changes that affect the peptide’s activity.
Scientific Research Applications
Protein Kinase C beta peptide has numerous applications in scientific research:
Chemistry: Used as a model system to study kinase activity and regulation.
Biology: Investigated for its role in cell signaling pathways and its impact on cellular functions.
Medicine: Explored as a therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
Protein Kinase C beta peptide exerts its effects through phosphorylation of target proteins. Upon activation by diacylglycerol (DAG) and calcium ions, the peptide translocates to the cell membrane, where it phosphorylates specific serine and threonine residues on target proteins. This phosphorylation alters the activity, localization, or stability of the target proteins, thereby modulating various cellular processes .
Comparison with Similar Compounds
Protein Kinase C beta peptide is part of the larger protein kinase C family, which includes several isoforms such as alpha, delta, epsilon, and zeta. Each isoform has unique regulatory mechanisms and tissue distribution, contributing to their distinct physiological roles . For example:
Protein Kinase C alpha: Involved in cell proliferation and differentiation.
Protein Kinase C delta: Plays a role in apoptosis and immune responses.
Protein Kinase C epsilon: Implicated in cardiac function and neuroprotection.
Protein Kinase C zeta: Associated with cell survival and insulin signaling
Protein Kinase C beta peptide is unique due to its specific involvement in certain diseases and its distinct regulatory mechanisms, making it a valuable target for therapeutic interventions .
Properties
Molecular Formula |
C84H136N22O30S |
|---|---|
Molecular Weight |
1966.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |
InChI Key |
OSEGVIZGHKUIEA-SZLUSFKNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















